

Cyclopentanecarbonitrile: A Technical Safety Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Cyclopentanecarbonitrile**

Cat. No.: **B127170**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides critical safety information for **Cyclopentanecarbonitrile** (CAS No. 4254-02-8), a versatile building block in organic synthesis. This document consolidates key data from Safety Data Sheets (SDS), regulatory sources, and scientific literature to ensure safe handling and use in a laboratory setting. All quantitative data is presented in structured tables, and relevant experimental protocols are detailed. Visual diagrams are provided for key workflows and toxicological pathways to enhance understanding.

Chemical and Physical Properties

Cyclopentanecarbonitrile is a flammable liquid and vapor.^{[1][2]} Its key physical and chemical properties are summarized below. These values are essential for designing safe experimental setups, particularly concerning temperature and handling.

Property	Value	Source
Molecular Formula	C ₆ H ₉ N	[2] [3]
Molecular Weight	95.14 g/mol	[2] [3]
Appearance	Clear colorless to faintly yellow liquid	[4]
Boiling Point	67-68 °C at 10 mmHg	[3]
Melting Point	-76 °C	[3]
Flash Point	56 °C (132.8 °F) - closed cup	[5]
Density	0.912 g/mL at 25 °C	[3]
Refractive Index	n _{20/D} 1.441	[3]
Solubility	Miscible with toluene.	[4]

Hazard Identification and Classification

Cyclopentanecarbonitrile is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for understanding its primary hazards.

Hazard Class	Category	Hazard Statement
Flammable Liquids	3	H226: Flammable liquid and vapor
Acute Toxicity, Oral	3	H301: Toxic if swallowed
Skin Corrosion/Irritation	2	H315: Causes skin irritation
Serious Eye Damage/Eye Irritation	2	H319: Causes serious eye irritation
Specific Target Organ Toxicity	3 (Respiratory tract irritation)	H335: May cause respiratory irritation

Source:[1][2][5]

GHS Pictograms:

- Flame: Flammable
- Skull and Crossbones: Acute Toxicity (fatal or toxic)
- Exclamation Mark: Skin/Eye Irritation, Respiratory Irritation

Signal Word: Danger[1][5]

Toxicological Information

While specific quantitative toxicity data such as LD50 (Lethal Dose, 50%) and LC50 (Lethal Concentration, 50%) for **Cyclopentanecarbonitrile** are not readily available in the public domain, the GHS classification indicates significant acute oral toxicity.[3] The toxicity of many nitriles is associated with their metabolic conversion to cyanide.

Generalized Signaling Pathway for Nitrile Toxicity

The toxic effects of many nitriles are attributed to the in vivo release of cyanide ions, which can inhibit cellular respiration. The following diagram illustrates a generalized metabolic pathway and the subsequent mechanism of toxicity. It is important to note that this is a general pathway for nitriles and may not represent the exact mechanism for **Cyclopentanecarbonitrile**.

[Click to download full resolution via product page](#)

Caption: Generalized metabolic pathway and toxic mechanism of nitriles.

Experimental Protocols

The following are summaries of standard methodologies used to determine the key physical and chemical properties of substances like **Cyclopentanecarbonitrile**.

Flash Point Determination

The flash point is determined using a closed-cup method, as is common for flammable liquids.

- Methodology: A common standard test method is ASTM D93, "Standard Test Methods for Flash Point by Pensky-Martens Closed Cup Tester".
- Procedure:
 - The sample is placed in a test cup and heated at a slow, constant rate.
 - A small flame is directed into the cup at regular temperature intervals.
 - The flash point is the lowest temperature at which the vapors above the liquid ignite.

Boiling Point Determination

The boiling point can be determined by various methods outlined in OECD Test Guideline 103.

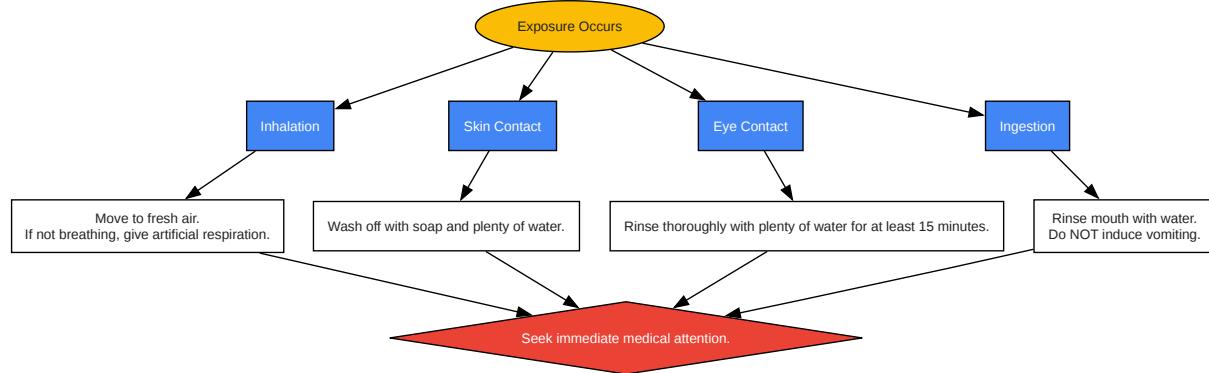
- Methodology: One common method is the ebulliometer method.
- Procedure:
 - The liquid is heated in an ebulliometer, a device designed for precise boiling point measurement.
 - The temperature of the boiling liquid and its vapor are measured under controlled pressure.
 - The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.

Density Determination

The density of a liquid can be determined using methods described in OECD Test Guideline 109.

- Methodology: The oscillating densitometer method is a precise technique.
- Procedure:
 - A U-shaped tube is filled with the liquid sample.
 - The tube is electronically excited to oscillate at its natural frequency.
 - The density of the liquid is calculated from the change in the oscillation frequency.

Safe Handling and Emergency Procedures


Strict adherence to safety protocols is mandatory when handling **Cyclopentanecarbonitrile**.

Personal Protective Equipment (PPE)

- Eye/Face Protection: Wear chemical safety goggles and/or a face shield.
- Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing as necessary to prevent skin contact.
- Respiratory Protection: Use in a well-ventilated area, preferably in a chemical fume hood. If inhalation risk is high, use a NIOSH-approved respirator with an appropriate cartridge.[3]

First Aid Measures

The following workflow outlines the immediate actions to be taken in case of exposure.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Substance Information - ECHA [echa.europa.eu]
- 2. Cyclopentanecarbonitrile | C6H9N | CID 77935 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. capotchem.com [capotchem.com]
- 4. Substance Information - ECHA [echa.europa.eu]
- 5. Cyclopentanecarbonitrile 98 4254-02-8 [sigmaaldrich.com]
- To cite this document: BenchChem. [Cyclopentanecarbonitrile: A Technical Safety Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b127170#cyclopentanecarbonitrile-safety-data-sheet-sds-information>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com